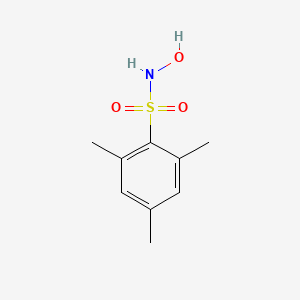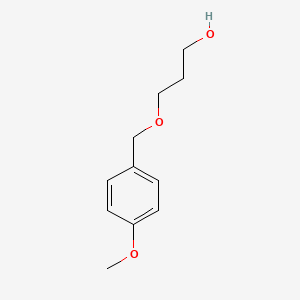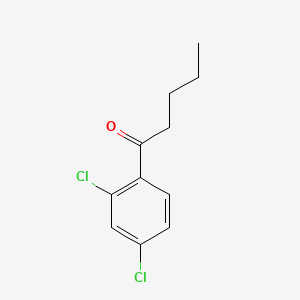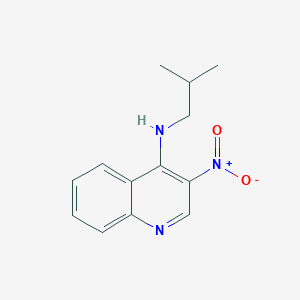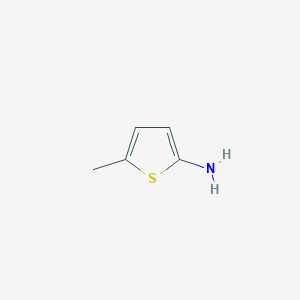
5-Methylthiophen-2-amine
Descripción general
Descripción
- 5-Methylthiophen-2-amine is a heterocyclic organic compound with the molecular formula C<sub>5</sub>H<sub>7</sub>NS . It belongs to the class of thiophenes , which are five-membered aromatic rings containing a sulfur atom.
- The compound is also known as 5-methyl-2-thienylamine . Its structure consists of a thiophene ring substituted with an amino group at the 2-position and a methyl group at the 5-position.
Synthesis Analysis
- The synthesis of 5-Methylthiophen-2-amine involves the condensation of 2-picolyl amine with 5-methyl thiophene-2-carboxaldehyde .
- The resulting compound is a colorless to white crystalline powder that is soluble in water and ethanol.
Molecular Structure Analysis
- The molecule contains a total of 33 bonds .
- It has 15 non-H bonds , 6 multiple bonds , 7 rotatable bonds , 1 double bond , 5 aromatic bonds , 1 five-membered ring , 1 primary amide , and 1 secondary amine .
Chemical Reactions Analysis
- As an amine, 5-Methylthiophen-2-amine can act as a weak organic base. It reacts with acids to form salts that are soluble in water.
- For example, it reacts with hydrochloric acid to form the water-soluble methylammonium chloride salt.
Physical And Chemical Properties Analysis
- Molecular Weight : 113.18 g/mol
- Melting Point : -38 °C
- Solubility : Soluble in most organic solvents (alcohol, ether), but insoluble in water.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation as Radiosensitizers and Cytotoxins
A study by Threadgill et al. (1991) involved the synthesis of a series of nitrothiophene-5-carboxamides and their evaluation as potential radiosensitizers and bioreductively activated cytotoxins. This research highlights the potential use of 5-methylthiophen-2-amine derivatives in cancer treatment, particularly in enhancing the effects of radiotherapy (Threadgill et al., 1991).
Study in Room-Temperature Ionic Liquids
D’Anna et al. (2006) conducted a study on the kinetics of nucleophilic aromatic substitution of 2-L-5-nitrothiophenes with amines in room-temperature ionic liquids. This research is significant for understanding the behavior of 5-methylthiophen-2-amine in different solvent environments, which is critical for various chemical synthesis processes (D’Anna et al., 2006).
Synthesis of Substituted Cyclopentapyrimidin-2-amine Compounds
In 2018, Tugcu and Turhan reported the synthesis of new substituted pyrimidine derivatives via a one-pot method, indicating the potential of 5-methylthiophen-2-amine in forming biologically active molecules. This research contributes to the development of new compounds with possible pharmaceutical applications (Tugcu & Turhan, 2018).
Synthesis of Fully Substituted 2,5-Dihydrothiophenes
Mari et al. (2018) described a synthesis method for fully substituted 2,5-dihydrothiophenes, demonstrating the versatility of 5-methylthiophen-2-amine in forming complex organic structures. This synthesis method has implications for the development of new materials and chemicals (Mari et al., 2018).
Trifluoromethyl Hydroxyalkylation
A 2022 study by Duvauchelle et al. explored an approach for trifluoromethyl hydroxyalkylation of 5-phenylthiophen-2-amine, showcasing the potential of this compound in complex organic syntheses and the development of new chemical processes (Duvauchelle et al., 2022).
Safety And Hazards
- Safety information is available in the Material Safety Data Sheets (MSDS) for specific forms of the compound.
- It is essential to handle this compound with care, following proper safety protocols.
Direcciones Futuras
- Research on the pharmacological properties and potential therapeutic applications of 5-Methylthiophen-2-amine should continue.
- Investigate its interactions with biological targets and explore its use in drug development.
Please note that this analysis is based on available information, and further studies may reveal additional insights. If you need more detailed information, consider referring to relevant scientific literature or consulting experts in the field. 🌟
Propiedades
IUPAC Name |
5-methylthiophen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-4-2-3-5(6)7-4/h2-3H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFZTUUENXGQNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462172 | |
| Record name | 5-methylthiophen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylthiophen-2-amine | |
CAS RN |
55502-89-1 | |
| Record name | 5-methylthiophen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

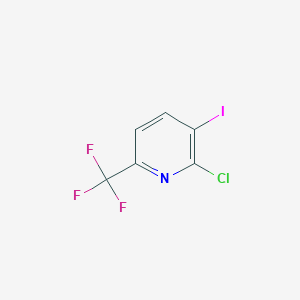
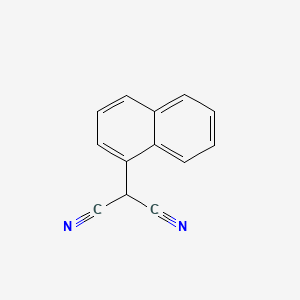
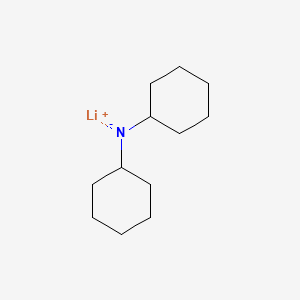
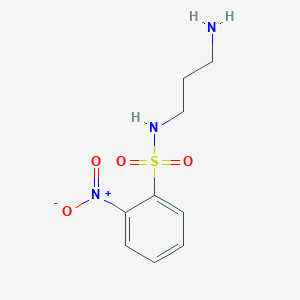
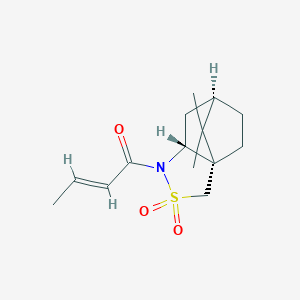
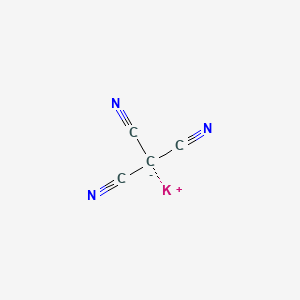
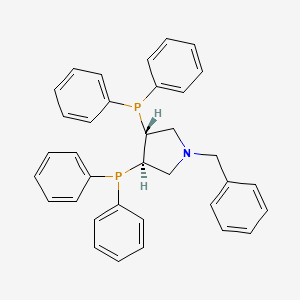
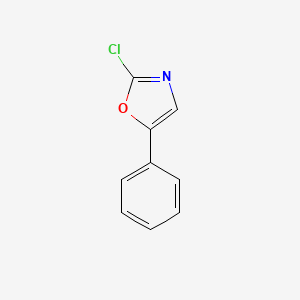
![Pyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1589658.png)
![2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B1589660.png)
